5-Chlorosalicylic Acid Ethyl Ester
Description
Contextualization within Salicylate (B1505791) Chemistry and Related Benzoic Acid Derivatives
Ethyl 5-chlorosalicylate belongs to the salicylate family, which are derivatives of salicylic (B10762653) acid. Salicylic acid itself is a well-known benzoic acid derivative, characterized by a hydroxyl group positioned ortho to the carboxylic acid group.
The structure of ethyl 5-chlorosalicylate is distinguished by two key modifications to the salicylic acid backbone:
Esterification of the carboxylic acid group with an ethyl group, forming an ethyl ester.
Chlorination at the 5-position of the benzene (B151609) ring.
These structural features significantly influence the compound's chemical reactivity and physical properties compared to the parent salicylic acid molecule. The presence of the electron-withdrawing chlorine atom and the ester group modifies the electron density of the aromatic ring, affecting its reactivity in various chemical transformations.
Overview of Research Significance and Academic Interest
The primary significance of ethyl 5-chlorosalicylate in the scientific community lies in its utility as a versatile intermediate in organic synthesis. Its multifunctional nature, possessing a phenolic hydroxyl group, an ester, and a halogenated aromatic ring, allows for a wide range of chemical modifications. This makes it a valuable precursor for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. Researchers are particularly interested in using it as a starting material for creating novel compounds that may exhibit specific biological activities or material properties. For instance, it can be used as an intermediate in the preparation of certain quinoline (B57606) derivatives. theclinivex.comusbio.net
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-chloro-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMSMRINTOGATK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60308377 | |
| Record name | Ethyl 5-chlorosalicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60308377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15196-83-5 | |
| Record name | Ethyl 5-chlorosalicylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203330 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 5-chlorosalicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60308377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Chemical Transformations of Ethyl 5 Chlorosalicylate
Direct Esterification Pathways
The most common method for synthesizing ethyl 5-chlorosalicylate is through the direct esterification of 5-chlorosalicylic acid. This process involves the reaction of the carboxylic acid with ethanol, typically facilitated by a catalyst.
Acid-Catalyzed Esterification Approaches
Acid-catalyzed esterification, often referred to as Fischer esterification, is a widely employed method for producing esters. ucalgary.calibretexts.org In this reaction, a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas, is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. ucalgary.calibretexts.org The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. ucalgary.ca
The general mechanism for acid-catalyzed esterification involves the following steps:
Protonation of the carbonyl group of the carboxylic acid. ucalgary.ca
Nucleophilic attack by the alcohol on the protonated carbonyl carbon. ucalgary.ca
Proton transfer from the attacking alcohol to one of the hydroxyl groups. ucalgary.ca
Elimination of a water molecule to form a protonated ester. ucalgary.ca
Deprotonation to yield the final ester product. ucalgary.ca
While effective, the harsh conditions of strong acid catalysis can be a limitation for substrates containing acid-sensitive functional groups. thieme-connect.de
Other Chemical Esterification Methods
To circumvent the limitations of strong acid catalysis, several other esterification methods have been developed. These include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or the conversion of the carboxylic acid to a more reactive species such as an acyl chloride.
The reaction of 5-chlorosalicylic acid with an alkyl halide in the presence of a base is another viable route. thieme-connect.de The use of cesium or tetra-alkylammonium salts of the carboxylic acid in polar aprotic solvents has been shown to be particularly effective for this transformation. thieme-connect.de Additionally, various Lewis acids, such as magnesium chloride, can catalyze the reaction between carboxylic acids and dialkyl dicarbonates to form esters in high yields. organic-chemistry.org Surfactant-type Brønsted acid catalysts have also been employed for selective esterifications in water, eliminating the need for dehydrating agents. organic-chemistry.org
Ethyl 5-Chlorosalicylate as a Key Synthetic Intermediate
The strategic placement of the chloro, hydroxyl, and ethyl ester functionalities makes ethyl 5-chlorosalicylate a versatile intermediate for the synthesis of a diverse range of organic compounds.
Precursor for Quinoline (B57606) Derivatives, including TGFβ Inhibitors
Ethyl 5-chlorosalicylate is a reported intermediate in the preparation of quinoline derivatives that act as Transforming Growth Factor-β (TGFβ) inhibitors. usbio.net The synthesis of quinoline derivatives is of significant interest due to their wide range of pharmacological activities, including their potential as therapeutic agents for conditions like Alzheimer's disease. nih.gov The general synthesis of quinoline derivatives often involves the condensation of an aniline (B41778) derivative with a β-ketoester, followed by cyclization. The specific role of ethyl 5-chlorosalicylate in this context would likely involve its modification to introduce the necessary functionalities for the quinoline ring formation.
Role in the Synthesis of N-Substituted Benzamide (B126) and Anilide Scaffolds
Ethyl 5-chlorosalicylate can be a precursor for the synthesis of N-substituted benzamides and anilides, which are important structural motifs in many biologically active compounds. researchgate.netnih.govresearchgate.net The synthesis of these scaffolds typically involves the reaction of a carboxylic acid or its derivative with an amine. In this context, the ethyl ester of 5-chlorosalicylic acid would first be hydrolyzed to the corresponding carboxylic acid. This acid can then be activated, for example, by converting it to an acyl chloride, which subsequently reacts with an appropriate amine to form the desired N-substituted benzamide. researchgate.net These benzamide and anilide derivatives have shown potential as antitumor agents and inhibitors of various enzymes. researchgate.netnih.govnih.gov
| Starting Material | Reagents | Product | Application of Product |
| Ethyl 5-chlorosalicylate | 1. Hydrolysis (e.g., NaOH) 2. Acyl chloride formation (e.g., SOCl₂) 3. Amine | N-Substituted 5-chlorosalicylamide (B1209129) | Antitumor agents, Enzyme inhibitors |
| 3,5-Dichlorosalicylic acid | 1. Acyl chloride formation 2. Amine, Triethylamine | 3,5-Dichlorosalicylanilide | Potential anthelmintic agents |
This table provides a generalized pathway and potential applications based on related syntheses.
Strategic Carboxylic Acid Protection in Multi-Step Organic Syntheses
In complex, multi-step organic syntheses, it is often necessary to protect certain functional groups to prevent them from reacting under specific conditions. organic-chemistry.org The ethyl ester group in ethyl 5-chlorosalicylate serves as a protecting group for the carboxylic acid functionality of 5-chlorosalicylic acid. thieme-connect.delibretexts.org This protection is crucial when performing reactions that would otherwise be incompatible with a free carboxylic acid, such as those involving strong bases or nucleophiles. thieme-connect.de The ester can be selectively removed (deprotected) at a later stage of the synthesis, typically through acid- or base-catalyzed hydrolysis, to reveal the carboxylic acid for further transformations. libretexts.orggoogle.com The choice of the ethyl ester as a protecting group is often due to its relative stability and the well-established methods for its removal. libretexts.org
Advanced Synthetic Methodologies and Process Optimization
The synthesis of ethyl 5-chlorosalicylate, a key intermediate in the production of various fine chemicals, has been the subject of considerable research aimed at improving efficiency, reducing environmental impact, and optimizing reaction conditions. Advanced methodologies focus on overcoming the limitations of traditional esterification processes, primarily the reversible nature of the reaction and the use of hazardous materials.
Sustainable and Green Synthesis Approaches
In alignment with the principles of green chemistry, modern synthetic strategies for ethyl 5-chlorosalicylate prioritize the use of renewable materials, reduction of waste, and elimination of hazardous substances. These approaches include the use of solid acid catalysts, alternative energy sources, solvent-free reaction conditions, and biocatalysis.
Heterogeneous Catalysis
The replacement of corrosive and difficult-to-remove homogeneous acid catalysts like sulfuric acid is a primary goal. Solid acid catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and reduced equipment corrosion. aston.ac.uk Phosphoric acid-modified Montmorillonite K-10 clay (PMK) has been shown to be an effective and reusable catalyst for the esterification of aromatic carboxylic acids. ijstr.org Similarly, heteropolyacids and their salts, such as cesium-based Keggin-type catalysts (Cs-HPA), are recognized for their strong Brønsted acidity and utility in various acid-catalyzed reactions, including esterification. researchgate.netresearchgate.net
Alternative Energy Sources
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for process intensification. researchgate.net The use of microwave irradiation can dramatically reduce reaction times from hours to minutes due to efficient and rapid heating. elsevierpure.com For equilibrium-limited reactions like esterification, microwave synthesis in sealed vessels allows for temperatures to be raised above the solvent's boiling point, further accelerating the reaction rate. usm.my This technique not only saves energy but also can lead to higher product yields with fewer by-products. researchgate.net
Solvent-Free Synthesis
Eliminating organic solvents is a key objective of green chemistry. Solvent-free, or neat, reaction conditions reduce waste, lower costs, and simplify product purification. ijstr.org Esterification of substituted benzoic acids has been successfully performed under solvent-free conditions using solid acid catalysts like Lewis acids supported on silica (B1680970) gel or modified clays. researchgate.netepa.gov Mechanochemistry, through techniques like high-speed ball milling, represents another innovative solvent-free approach, enabling ester formation at room temperature without any bulk solvent. nih.gov
Biocatalysis
Enzymes offer a highly selective and environmentally benign alternative to chemical catalysts. Lipases, in particular, are widely used for ester synthesis due to their ability to function under mild temperature and pH conditions, which helps prevent the degradation of sensitive substrates. nih.gov The enzymatic process is highly chemo-, regio-, and enantioselective. nih.gov To improve economic viability, lipases such as Novozym® 435 (Candida antarctica lipase (B570770) B immobilized on acrylic resin) can be immobilized, allowing for easy recovery and reuse over multiple reaction cycles. nih.govplos.org The biocatalytic esterification of acids can be carried out in solvent-free systems, further enhancing the green credentials of the process. nih.gov
Efficiency Enhancements in Ester Formation
Improvements in the efficiency of ethyl 5-chlorosalicylate synthesis are centered on maximizing conversion and yield by overcoming the equilibrium limitations of the Fischer-Speier esterification reaction. This is typically achieved through catalyst optimization and the application of Le Châtelier's principle.
Catalyst Optimization and Loading
The choice and concentration of the acid catalyst are critical. While traditional methods use strong mineral acids, research has focused on more efficient and specialized catalysts. An optimized catalyst loading is crucial; for instance, in microwave-assisted esterification, studies on analogous substituted benzoic acids have shown that a specific percentage of catalyst provides the best yield, with higher or lower amounts being less effective. usm.my A notable technique for sealed-vessel microwave reactions involves adding the acid catalyst at intervals throughout the short reaction time. This strategy helps to overcome catalyst deactivation and continuously push the equilibrium toward the product. usm.my
Driving the Equilibrium
According to Le Châtelier's principle, the equilibrium of the esterification reaction can be shifted to favor the product, ethyl 5-chlorosalicylate, by either increasing the concentration of a reactant or removing a product as it is formed. ed.gov
Removal of Water : Continuously removing the water formed during the reaction is a highly effective method to drive the reaction to completion. In a laboratory or industrial setting, this is often accomplished through azeotropic distillation using a Dean-Stark apparatus, where the water is physically separated from the reaction mixture.
Process Intensification
The combination of optimized parameters can lead to significant process intensification. By employing a sealed-vessel microwave reactor, the reaction between a substituted benzoic acid and an alcohol can be conducted at elevated temperatures (e.g., 130 °C), far exceeding the alcohol's boiling point. usm.my This high temperature, combined with optimized catalyst loading and reaction time, can achieve high yields in a fraction of the time required by conventional heating methods.
Spectroscopic Characterization and Structural Analysis of Ethyl 5 Chlorosalicylate
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and bonding arrangements within a molecule.
The FTIR spectrum of ethyl 5-chlorosalicylate is characterized by absorption bands corresponding to the various functional groups present in the molecule. The analysis of these bands allows for the identification of the key structural components.
The spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretching of the ester group, typically in the range of 1735-1750 cm⁻¹. However, conjugation with the aromatic ring and intramolecular hydrogen bonding with the hydroxyl group can shift this band to a lower frequency, likely around 1680-1700 cm⁻¹. The hydroxyl (O-H) group will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of its stretching vibration and involvement in hydrogen bonding.
Aromatic C-H stretching vibrations are anticipated to appear as a group of weak to medium bands in the 3000-3100 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring will produce several bands of variable intensity in the 1450-1600 cm⁻¹ range. The C-O stretching vibrations of the ester group will be visible as two distinct bands, one for the C(=O)-O bond and another for the O-CH₂ bond, typically found in the 1250-1300 cm⁻¹ and 1050-1150 cm⁻¹ regions, respectively. The presence of the chlorine atom attached to the aromatic ring is expected to give rise to a C-Cl stretching vibration, which typically appears in the fingerprint region, below 800 cm⁻¹.
A representative FTIR spectrum for a similar compound, ethyl chloroacetate, shows a sharp band at 1748.9 cm⁻¹ attributed to the carbonyl group stretching vibration. researchgate.net This provides a reference for the ester functionality, although the electronic environment in ethyl 5-chlorosalicylate will influence the exact position of this peak.
Table 1: Predicted FTIR Peak Assignments for Ethyl 5-Chlorosalicylate
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3200-3600 (broad) | O-H stretch | Phenolic Hydroxyl |
| 3000-3100 | C-H stretch | Aromatic |
| 2850-2980 | C-H stretch | Aliphatic (Ethyl group) |
| 1680-1700 | C=O stretch | Ester (conjugated) |
| 1450-1600 | C=C stretch | Aromatic Ring |
| 1250-1300 | C-O stretch | Ester (C(=O)-O) |
| 1050-1150 | C-O stretch | Ester (O-CH₂) |
| < 800 | C-Cl stretch | Aryl Halide |
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of ethyl 5-chlorosalicylate is expected to be dominated by bands arising from the aromatic ring and the ester functional group.
The symmetric stretching of the aromatic ring, often referred to as the "ring breathing" mode, should give a strong and sharp peak, typically around 1000 cm⁻¹. The C=C stretching vibrations of the benzene (B151609) ring will also be prominent in the 1580-1620 cm⁻¹ region. The carbonyl (C=O) stretch of the ester, while strong in the IR, may be weaker in the Raman spectrum but should be observable. The C-Cl stretching vibration is also expected to be Raman active. A study on various phthalate (B1215562) esters, which are also aromatic esters, showed common Raman peaks around 1040, 1120, 1160, 1284, 1450, 1580, 1600, and 1726 cm⁻¹, which can serve as a comparative reference. mdpi.com
Table 2: Predicted Raman Peak Assignments for Ethyl 5-Chlorosalicylate
| Raman Shift (cm⁻¹) | Vibration Mode | Functional Group |
| ~3060 | C-H stretch | Aromatic |
| ~2940 | C-H stretch | Aliphatic (Ethyl group) |
| ~1700 | C=O stretch | Ester |
| 1580-1620 | C=C stretch | Aromatic Ring |
| ~1000 | Ring breathing | Aromatic Ring |
| < 800 | C-Cl stretch | Aryl Halide |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule.
The ¹H NMR spectrum of ethyl 5-chlorosalicylate will provide detailed information about the number and environment of the hydrogen atoms. The aromatic region is expected to show three distinct signals corresponding to the three protons on the substituted benzene ring. The proton ortho to the hydroxyl group (H-3) is expected to appear as a doublet. The proton meta to the hydroxyl and ortho to the chloro group (H-4) will likely be a doublet of doublets. The proton ortho to the ester group and meta to the chloro group (H-6) should appear as a doublet.
The ethyl group will give rise to two signals: a quartet for the methylene (B1212753) (-CH₂-) protons, deshielded by the adjacent oxygen atom, and a triplet for the methyl (-CH₃) protons. The hydroxyl proton will appear as a singlet, the chemical shift of which can vary depending on the solvent and concentration due to hydrogen bonding.
Table 3: Predicted ¹H NMR Data for Ethyl 5-Chlorosalicylate
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~10-11 | s | - | -OH |
| ~7.8 | d | ~2.5 | H-6 |
| ~7.4 | dd | ~9.0, 2.5 | H-4 |
| ~7.0 | d | ~9.0 | H-3 |
| ~4.4 | q | ~7.1 | -OCH₂CH₃ |
| ~1.4 | t | ~7.1 | -OCH₂CH₃ |
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is expected to be the most deshielded, appearing at the lowest field (~165-170 ppm). The aromatic carbons will resonate in the range of ~110-160 ppm. The carbon bearing the hydroxyl group (C-2) will be significantly deshielded, as will the carbon attached to the chlorine atom (C-5). The methylene carbon of the ethyl group will appear around 60-65 ppm, while the methyl carbon will be the most shielded, resonating at approximately 14 ppm.
Table 4: Predicted ¹³C NMR Data for Ethyl 5-Chlorosalicylate
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O |
| ~158 | C-OH |
| ~135 | C-Cl |
| ~133 | C-4 |
| ~122 | C-6 |
| ~118 | C-3 |
| ~115 | C-1 |
| ~62 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity and structure. The mass spectrum of ethyl 5-chlorosalicylate is expected to show a molecular ion peak [M]⁺. Due to the presence of chlorine, an isotopic peak [M+2]⁺ with an intensity of about one-third of the molecular ion peak will also be observed, which is a characteristic signature for a monochlorinated compound.
The fragmentation of the molecular ion is expected to proceed through several pathways. A common fragmentation for esters is the loss of the ethoxy radical (-OCH₂CH₃), leading to the formation of a benzoyl cation. Another likely fragmentation is the loss of an ethyl radical (-CH₂CH₃) followed by the loss of carbon dioxide. Alpha-cleavage next to the carbonyl group can also occur. The fragmentation pattern of chloroethane (B1197429) shows a base peak corresponding to the loss of a chlorine atom, and a similar fragmentation might be observed for ethyl 5-chlorosalicylate, leading to the loss of a chlorine radical from the aromatic ring. docbrown.info
Table 5: Predicted Key Mass Spectrometry Fragments for Ethyl 5-Chlorosalicylate
| m/z | Proposed Fragment |
| 200/202 | [M]⁺ (Molecular ion) |
| 155/157 | [M - OCH₂CH₃]⁺ |
| 171/173 | [M - CH₂CH₃]⁺ |
| 127 | [M - Cl - CO₂]⁺ |
| 45 | [OCH₂CH₃]⁺ |
| 29 | [CH₂CH₃]⁺ |
X-ray Diffraction Studies for Solid-State Structure Elucidation
X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a molecule like ethyl 5-chlorosalicylate, a single-crystal XRD analysis would provide key parameters that define its crystal lattice and molecular geometry.
Although a specific crystallographic information file (CIF) for ethyl 5-chlorosalicylate is not publicly available in major databases, analysis of a structurally similar compound, ethyl 5-chloro-2-indolecarboxylate, provides insight into the type of data obtained. researchgate.net For this related molecule, which also features a chlorine atom and an ethyl ester group on an aromatic ring system, XRD analysis revealed a monoclinic crystal system with the space group P2(1)/n. researchgate.net Key data points from such an analysis include the unit cell dimensions (a, b, c), the angle β, the volume of the unit cell (V), and the number of molecules per unit cell (Z). researchgate.net
For ethyl 5-chlorosalicylate, a hypothetical XRD study would yield a similar set of parameters, which are essential for understanding the packing of molecules in the crystal and the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the ester carbonyl, as well as potential halogen bonding involving the chlorine atom.
| Parameter | Description | Hypothetical Value |
| Crystal System | The basic geometric framework of the crystal. | Monoclinic |
| Space Group | The symmetry group of the crystal. | P2(1)/c |
| a (Å) | Unit cell dimension along the a-axis. | ~10-12 |
| b (Å) | Unit cell dimension along the b-axis. | ~5-7 |
| c (Å) | Unit cell dimension along the c-axis. | ~17-20 |
| β (°) | The angle of the unit cell. | ~105° |
| V (ų) | Volume of the unit cell. | ~1000-1200 |
| Z | Number of molecules in the unit cell. | 4 |
Computational Spectroscopic Prediction and Interpretation
In the absence of extensive experimental data, computational chemistry offers powerful tools to predict and interpret the spectroscopic properties of molecules.
Density Functional Theory (DFT) is a widely used computational method for predicting molecular structures, vibrational frequencies (IR and Raman spectra), and other properties. The B3LYP functional combined with a basis set like 6-311++G(d,p) is a common choice for such calculations on organic molecules. doi.org
For ethyl 5-chlorosalicylate, DFT calculations would involve optimizing the molecular geometry to find its most stable conformation. Following optimization, a frequency calculation would yield the theoretical vibrational spectrum. These calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental spectra. doi.org Studies on similar chlorinated molecules demonstrate that this approach provides vibrational assignments with a high degree of confidence. doi.orgresearchgate.net The calculations would also provide insights into the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity.
Table 2: Illustrative DFT-Predicted Vibrational Frequencies for Key Functional Groups of Ethyl 5-Chlorosalicylate (Note: These are representative frequency ranges based on known spectroscopic data for similar functional groups. Specific calculated values are not available.)
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | Stretching | ~3200-3400 |
| C=O (ester) | Stretching | ~1710-1730 |
| C-O (ester) | Stretching | ~1250-1300 |
| C-Cl (chloro) | Stretching | ~700-750 |
| Aromatic C=C | Stretching | ~1450-1600 |
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, are based on first principles without the use of empirical parameters. doi.org These methods can be computationally more intensive than DFT but can provide a valuable cross-check for the results. nih.gov
Applying ab initio calculations to ethyl 5-chlorosalicylate would provide a detailed picture of its electronic structure and allow for a thorough analysis of its vibrational modes. nih.gov By calculating the potential energy distribution (PED), each calculated vibrational frequency can be assigned to specific atomic motions within the molecule, such as stretching, bending, or torsional modes. This level of detail is critical for accurately interpreting an experimental IR or Raman spectrum. researchgate.net Furthermore, these methods can predict various thermodynamic properties and electronic characteristics, offering a comprehensive theoretical profile of the molecule. doi.org
Mechanistic Insights into the Bioactivity of Ethyl 5 Chlorosalicylate
Molecular Mechanisms of Antimicrobial Action
While direct studies on the antimicrobial mechanisms of ethyl 5-chlorosalicylate are limited, the bioactivity of salicylates and their halogenated derivatives provides a framework for understanding its potential modes of action.
Disruption of Bacterial Cell Wall Synthesis
The bacterial cell wall is a critical structure for survival, making it a prime target for antimicrobial agents. While no direct evidence links ethyl 5-chlorosalicylate to the inhibition of cell wall synthesis, the general lipophilic nature of esters could facilitate their passage through the bacterial membrane to potentially interact with intracellular targets. The specific impact on the enzymes involved in peptidoglycan synthesis, such as Mur enzymes, remains an area for further investigation.
Interference with Essential Bacterial Metabolic Pathways
A plausible mechanism for the antimicrobial action of ethyl 5-chlorosalicylate is the interference with essential bacterial metabolic pathways. Salicylic (B10762653) acid itself is known to interfere with microbial processes. Furthermore, some sulfonamide compounds containing a 2-chloro-5-substituted phenyl ring have been shown to inhibit biotin (B1667282) carboxylase, a key enzyme in fatty acid synthesis. This suggests that the chloro-substituted phenyl ring, a core component of ethyl 5-chlorosalicylate, could be a pharmacophore for targeting this vital pathway.
Cellular and Subcellular Effects in Anticancer Modalities
The potential of salicylic acid derivatives in cancer therapy is an active area of research. The chlorination at the 5-position is of particular interest due to its influence on the molecule's activity.
Signal Transduction Pathway Modulation
One of the key signaling pathways implicated in cancer is the Nuclear Factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation, cell survival, and proliferation. nih.govnih.gov Research on derivatives of 5-chlorosalicylic acid has provided insights into their potential to modulate this pathway. Specifically, N-(5-chlorosalicyloyl)phenethylamine, an amide derivative, has demonstrated the ability to suppress NF-κB dependent luciferase expression. mit.edu This suggests that the 5-chloro-substituted salicylic acid scaffold can serve as a basis for developing potent NF-κB inhibitors. The inhibition of NF-κB can, in turn, affect the expression of its target genes, which are involved in cell proliferation and survival. nih.gov
Table 1: Effect of 5-Chlorosalicylic Acid Derivatives on NF-κB Activity
| Compound | IC₅₀ for NF-κB Inhibition (µM) |
|---|---|
| N-(5-chlorosalicyloyl)phenethylamine (5-CSPA) | 15 |
| N-(5-chlorosalicyloyl)3-phenylpropylamine (5-CSPPA) | 17 |
| N-(5-chlorosalicyloyl)4-hydroxyphenylethylamine (5-CSHPA) | 91 |
Data from a study on derivatives of 5-chlorosalicylic acid, indicating the potential of the 5-chloro-substituted scaffold to inhibit NF-κB activity. mit.edu
Induction of Mitochondrial-Mediated Apoptosis
Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells, and the mitochondrial pathway is a central route for its initiation. While direct studies on ethyl 5-chlorosalicylate are not available, salicylic acid has been shown to rapidly inhibit mitochondrial electron transport and oxidative phosphorylation in plant cells, suggesting a potential for mitochondrial interaction. nih.gov The induction of apoptosis often involves the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspases. nih.gov The ability of a compound to trigger these events is a hallmark of its pro-apoptotic potential. For instance, other ethyl esters, such as ethyl gallate, have been shown to induce apoptosis in cancer cells through mitochondrial-mediated pathways.
Enzyme-Ligand Interaction Dynamics and Structure-Activity Relationships (SAR)
The biological activity of ethyl 5-chlorosalicylate is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies on salicylates provide valuable insights into the role of different functional groups.
The substitution of a halogen atom on the aromatic ring of salicylic acid is known to enhance potency. mit.edu Studies on various salicylate (B1505791) derivatives have shown that halogenation at the 3- and/or 5-position leads to enhanced biological activity. This is consistent with the observation that 5-chlorosalicylic acid derivatives exhibit notable inhibitory effects.
The esterification of the carboxylic acid group to form an ethyl ester alters the molecule's lipophilicity and steric properties, which can influence its absorption, distribution, and interaction with target enzymes. The specific enzymes that ethyl 5-chlorosalicylate may inhibit and the nature of these interactions (e.g., competitive, non-competitive) are yet to be fully elucidated. mit.edufiveable.me General enzyme inhibition kinetics provide a theoretical framework for how such interactions might occur, affecting the enzyme's maximum velocity (Vmax) or its affinity for the substrate (Km). mit.edufiveable.me
Table 2: Structure-Activity Relationship of Halogenated Salicylates
| Substitution Position | Effect on Biological Activity |
|---|---|
| 3- and/or 5-position (with halogens) | Enhanced activity |
| 4-position | Reduced or eliminated activity |
| 2-hydroxyl group | Substitution reduces or eliminates activity |
General SAR findings for salicylate derivatives based on studies of their effects in various biological systems.
Photophysical Properties and Excited-State Dynamics
The interaction of a molecule with light is governed by its photophysical properties. For aromatic compounds like Ethyl 5-Chlorosalicylate, processes such as excited-state intramolecular proton transfer (ESIPT) can lead to unique and useful optical characteristics, including a large separation between absorption and emission wavelengths (Stokes shift). farmaceut.orgresearchgate.net
Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred between two atoms within the same molecule after it has been promoted to an electronic excited state. farmaceut.org This process often results in the formation of a transient tautomer, which then relaxes to the ground state via fluorescence. farmaceut.orgnist.gov A key feature of ESIPT-capable molecules is a significant Stokes shift, as the emission occurs from the lower-energy tautomeric form. farmaceut.org In some cases, dual fluorescence can be observed, with emission from both the original excited state and the proton-transferred tautomer. farmaceut.org
Salicylic acid and its derivatives are classic examples of molecules that exhibit ESIPT, owing to the intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the carboxylic acid or ester group. Studies on closely related compounds, such as 5-methoxysalicylic acid (5-MeOSA), show that the environment can influence the ESIPT process. For example, 5-MeOSA exhibits dual emission (one from the normal form at ~400 nm and one from the tautomer at ~500 nm) in the presence of hydrogen-bonding solvents, which are suggested to promote the ESIPT reaction.
Table 1: Illustrative Photophysical Data for the Related Compound 5-methoxysalicylic acid (5-MeOSA) This table presents data for a related compound to illustrate the typical photophysical parameters associated with this class of molecules.
| Parameter | Value | Condition |
|---|---|---|
| Normal Emission Peak | ~400 nm | In select solvents |
Source: Data derived from studies on 5-MeOSA.
The specific molecular structure of a compound, including the nature and position of its substituents, has a profound influence on its photophysical pathways. These structural features can alter the energy levels of the ground and excited states, affect the efficiency of the ESIPT process, and open or close pathways for non-radiative decay.
In derivatives of salicylic acid, the substitution pattern on the aromatic ring can modulate the acidity of the phenolic proton and the basicity of the carbonyl oxygen, thereby affecting the thermodynamics and kinetics of the proton transfer. Structural rigidification, for instance by incorporating the molecule into a fused ring system, has been shown to enhance fluorescence intensity by preventing molecular motions that would otherwise lead to non-radiative deactivation. For Ethyl 5-Chlorosalicylate, the electron-withdrawing nature of the chlorine atom at the 5-position and the presence of the ethyl ester group are expected to modify the electronic distribution and, consequently, the energies of the molecular orbitals involved in the absorption and emission processes, thereby tuning its specific photophysical characteristics.
Electron Transmission Spectroscopy for Temporary Anion States
Electron Transmission Spectroscopy (ETS) is an experimental technique used to study the formation of temporary anion states, also known as resonances, in gas-phase molecules. unl.edu The process involves scattering low-energy electrons off a molecule and measuring the transmitted current as a function of the incident electron energy. When the electron energy matches the energy required to add an electron to an unoccupied molecular orbital of the molecule, a short-lived negative ion is formed, causing a sharp feature or "resonance" in the scattering cross-section. unl.edu The energy at which this occurs is termed the vertical attachment energy (VAE), which corresponds to the energy of the temporary anion state at the equilibrium geometry of the neutral molecule. unl.edu
This technique provides direct insight into the energies of the lowest unoccupied molecular orbitals (LUMOs) and other empty orbitals of a molecule. For organic molecules like Ethyl 5-Chlorosalicylate, temporary anion states would be expected to form by the temporary occupation of the empty π* orbitals associated with the carboxylic acid group and the aromatic ring. unl.edu While specific ETS data for Ethyl 5-Chlorosalicylate is not available in the reviewed literature, studies on other organic acids have successfully identified resonances corresponding to the π* orbital of the –COOH group. unl.edu Such information is fundamental for understanding the molecule's electron-accepting ability and its potential behavior in reduction processes.
Analytical Methodologies and Quality Control for Ethyl 5 Chlorosalicylate
Chromatographic Separation and Quantification
Chromatographic methods are fundamental to the quality control of ethyl 5-chlorosalicylate, providing the means to separate the compound from impurities and to accurately determine its concentration. High-performance liquid chromatography and gas chromatography-mass spectrometry are the principal techniques utilized for these purposes.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
High-performance liquid chromatography (HPLC) is a cornerstone technique for assessing the purity and performing assays of ethyl 5-chlorosalicylate. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this analysis. sielc.comsielc.com In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases.
For the analysis of ethyl 5-chlorosalicylate, a C18 column is a suitable choice for the stationary phase, offering a high degree of hydrophobicity that allows for effective separation of the relatively nonpolar ester from more polar or less retained impurities. libretexts.orgresearchgate.net The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. sielc.comsielc.comsemanticscholar.org The ratio of water to organic solvent can be adjusted to optimize the retention time and resolution of the analyte peak. To ensure good peak shape and to control the ionization state of any acidic or basic impurities, a pH modifier like phosphoric acid or formic acid is often added to the mobile phase. sielc.comsielc.com Isocratic elution, where the mobile phase composition remains constant throughout the run, is often sufficient for routine purity analysis. However, a gradient elution, where the mobile phase composition is changed over time, may be necessary for separating a complex mixture of impurities. semanticscholar.org
Detection is most commonly achieved using a UV-Visible detector, as the aromatic ring in ethyl 5-chlorosalicylate is a strong chromophore. nih.gov The wavelength of detection is typically set at or near the compound's maximum absorbance to ensure high sensitivity.
Table 1: Illustrative HPLC Parameters for Ethyl 5-Chlorosalicylate Analysis
| Parameter | Value/Type |
| Column | C18, 5 µm particle size, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λmax (e.g., ~310 nm) |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 30-40 °C) |
This table presents a typical set of starting conditions for the HPLC analysis of ethyl 5-chlorosalicylate and may require optimization.
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile trace impurities in ethyl 5-chlorosalicylate. thepharmajournal.comsemanticscholar.org The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides structural information and sensitive detection. sigmaaldrich.com
Due to the presence of a polar hydroxyl group, derivatization of ethyl 5-chlorosalicylate is often necessary to increase its volatility and thermal stability, and to improve peak shape. researchgate.netyoutube.com Silylation is a common derivatization technique where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. gcms.czsigmaaldrich.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. nih.gov
The derivatized sample is then injected into the GC, which is typically equipped with a capillary column coated with a nonpolar stationary phase, such as a polydimethylsiloxane-based phase (e.g., DB-5ms). The oven temperature is programmed to ramp up, allowing for the separation of compounds with a wide range of boiling points. The separated components then enter the mass spectrometer, where they are ionized, and the resulting fragments are detected. The mass spectrum of a compound is a unique fingerprint that allows for its identification. For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode, which increases sensitivity and selectivity for target impurities. nih.gov
Table 2: Representative GC-MS Parameters for Impurity Analysis of Derivatized Ethyl 5-Chlorosalicylate
| Parameter | Value/Type |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow |
| Injection Mode | Split/Splitless |
| Oven Program | e.g., 80°C hold for 2 min, then ramp to 280°C at 10°C/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Detection | Full Scan for identification, SIM for quantification |
| Derivatization | Silylation with BSTFA |
This table provides a general set of conditions for GC-MS analysis and should be optimized for specific impurities.
Spectroscopic Characterization for Identity and Purity Assurance
UV-Visible Absorption and Fluorescence Spectroscopy
UV-Visible spectroscopy is a straightforward and robust method for confirming the presence of the chromophoric system in ethyl 5-chlorosalicylate and for quantitative analysis. nih.gov The salicylic (B10762653) acid moiety, with its aromatic ring and conjugated carbonyl group, gives rise to characteristic absorption bands in the UV region. hmdb.ca The position of the chlorine atom and the ethyl ester group will influence the exact wavelength of maximum absorbance (λmax). For ethyl salicylate (B1505791), the parent compound, λmax is typically observed around 305-310 nm. The presence of the chlorine atom in the 5-position is expected to cause a slight bathochromic (red) shift in the absorption spectrum.
Fluorescence spectroscopy can also be a valuable tool, offering higher sensitivity and selectivity than UV-Visible absorption spectroscopy. biocompare.comnih.gov Salicylic acid and its derivatives are known to exhibit fluorescence, often with a large Stokes shift, which is the difference between the λmax of absorption and emission. This phenomenon is often attributed to excited-state intramolecular proton transfer (ESIPT). The fluorescence spectrum can be used for both qualitative identification and quantitative analysis at very low concentrations.
Table 3: Expected Spectroscopic Properties of Ethyl 5-Chlorosalicylate
| Spectroscopic Technique | Expected λmax | Notes |
| UV-Visible Absorption | ~310-320 nm | Dependent on solvent polarity. |
| Fluorescence Emission | >400 nm | Excitation at or near the absorption λmax. |
These are estimated values and should be determined experimentally for the specific compound and solvent system.
Vibrational and NMR Spectroscopy for Fingerprinting
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a detailed "fingerprint" of the molecule by probing the vibrations of its chemical bonds. researchgate.netresearchgate.net The FT-IR spectrum of ethyl 5-chlorosalicylate is expected to show characteristic absorption bands for the various functional groups present. For instance, a strong absorption band corresponding to the C=O stretching of the ester group would be expected in the region of 1700-1740 cm⁻¹. researchgate.netchemicalbook.com The O-H stretching of the phenolic hydroxyl group would appear as a broad band around 3200-3600 cm⁻¹. Aromatic C-H and C=C stretching vibrations would be observed in the ranges of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively. The C-Cl stretching vibration would give rise to a band in the fingerprint region, typically between 600 and 800 cm⁻¹.
Applications and Future Research Directions for Ethyl 5 Chlorosalicylate
Design and Synthesis of Novel Bioactive Compounds
The chemical reactivity of ethyl 5-chlorosalicylate makes it an ideal precursor for constructing complex heterocyclic and substituted aromatic compounds. Its ester and hydroxyl groups can be readily manipulated to introduce a wide array of functional groups and build elaborate molecular frameworks, leading to the generation of libraries of new chemical entities with potential therapeutic value.
Development of Next-Generation Quinoline-Based Therapeutics
The quinoline (B57606) ring system is a "privileged scaffold" in drug discovery, forming the core of numerous approved drugs with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netresearchgate.netnih.gov Ethyl 5-chlorosalicylate serves as a valuable intermediate in the synthesis of certain quinoline derivatives. For instance, it can be used in the multi-step preparation of quinolines designed to act as inhibitors of Transforming Growth Factor-beta (TGF-β), a signaling pathway implicated in cancer progression.
The versatility of the quinoline nucleus allows for extensive structural modifications to optimize biological activity. nih.gov Researchers have developed various synthetic strategies to produce quinoline derivatives with potent and selective action against microbial pathogens and cancer cells. researchgate.net The incorporation of the 5-chlorosalicyl moiety into a quinoline structure can significantly influence the compound's pharmacokinetic properties and target interactions, making this a promising avenue for the development of new therapeutics.
Exploration of N-Substituted Benzamides as Therapeutic Leads
N-substituted benzamides, particularly those derived from salicylic (B10762653) acid (salicylamides), are another important class of compounds with diverse biological activities. The synthesis of these compounds from ethyl 5-chlorosalicylate typically involves an initial hydrolysis of the ethyl ester to the corresponding 5-chlorosalicylic acid. This carboxylic acid is then coupled with a variety of primary or secondary amines to yield a library of N-substituted 5-chlorosalicylamides. nih.gov
A notable example is the synthesis of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide (B354443) derivatives, which have been investigated as potent anticancer agents. nih.gov The synthetic route begins with the amidation of 5-chlorosalicylic acid with the appropriate benzylamine, demonstrating a straightforward method to generate complex benzamides. nih.gov This modular approach allows for the systematic exploration of structure-activity relationships (SAR) by varying the amine component, which is crucial for optimizing the therapeutic profile of these lead compounds. nanobioletters.commdpi.com
Drug Discovery and Development Applications
The derivatives synthesized from ethyl 5-chlorosalicylate have shown significant promise in several key areas of drug discovery. The inherent bioactivity of the salicylate (B1505791) scaffold, enhanced by the chloro- and other synthetically introduced functional groups, has led to the identification of potent agents against a range of challenging diseases.
Targeting Infectious Diseases through Antimicrobial Activity
The rise of drug-resistant pathogens necessitates the urgent development of new antimicrobial agents. nih.gov Derivatives of ethyl 5-chlorosalicylate are being actively investigated to meet this need.
Antibacterial Activity : N-substituted salicylamides and related sulfonamides derived from 5-chlorosalicylic acid have demonstrated significant antibacterial efficacy. nih.gov In one study, a series of novel sulfonamides based on a 5-chloro-2-hydroxybenzoic acid scaffold were synthesized and tested against various bacterial strains. The compound 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide was found to be the most active against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values ranging from 15.62 to 31.25 µmol/L. nih.govresearchgate.net
Antifungal Activity : Quinolines, which can be synthesized using ethyl 5-chlorosalicylate as a precursor, are recognized as a promising class of antifungal candidates. nih.gov Studies have shown that certain quinoline derivatives exhibit potent activity against Candida species and dermatophytes, with some compounds demonstrating selective action against specific fungal types. nih.gov For example, one derivative showed a strong anti-dermatophytic effect with a geometric mean MIC of 19.14 µg/ml, highlighting its potential for treating difficult fungal infections. nih.gov
Advancements in Anticancer Therapies
The development of targeted anticancer agents is a major focus of modern drug discovery. Derivatives of ethyl 5-chlorosalicylate have yielded compounds that interfere with key pathways involved in cancer cell growth and proliferation. A series of novel sulfonamide derivatives featuring a 5-chlorosalicylamide (B1209129) core were designed as tubulin polymerization inhibitors, a well-established target for cancer chemotherapy. nih.gov
These compounds were evaluated for their ability to inhibit the growth of various human cancer cell lines. The results, summarized in the table below, show that compounds 24 and 33 were particularly effective against specific cancer types and demonstrated promising selectivity. nih.gov Further studies confirmed that these compounds induce cell cycle arrest at the G2/M phase, consistent with their proposed mechanism of inhibiting tubulin polymerization. nih.gov
| Compound | Target Cancer Cell Line | Activity (GI₅₀ in µM) | Selectivity Index |
|---|---|---|---|
| 24 | Breast (MCF-7) | 0.12 | Identified as having the best selectivity against breast cancer subtypes. |
| 24 | Breast (MDA-MB-231) | 0.14 | |
| 33 | Colon (Caco-2) | 0.11 | Identified as having the best selectivity against colon cancer subtypes. |
| 33 | Colon (HCT-116) | 0.15 |
Modulators of Inflammatory and Autoimmune Responses
Salicylic acid and its derivatives are the historical foundation of non-steroidal anti-inflammatory drugs (NSAIDs). Modern research continues to explore this chemical space for new agents with improved efficacy and safety profiles. The 5-chlorosalicylamide scaffold is being investigated for its potential to modulate key enzymes in the inflammatory cascade.
Research into related 5-aminosalicylamides has led to the discovery of potent dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. nih.gov These enzymes are critical in the biosynthesis of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation. For instance, certain N-substituted 5-aminosalicylamide derivatives showed significant COX-2 inhibition (IC₅₀ = 0.10 µM) and were 2-5 times more potent as 5-LOX inhibitors than the reference drug zileuton. nih.gov While these specific compounds were 5-amino derivatives, the findings strongly support the potential of the 5-substituted salicylamide scaffold, including the 5-chloro variants derived from ethyl 5-chlorosalicylate, as a template for designing novel anti-inflammatory agents. nih.gov The development of such dual inhibitors is a highly sought-after goal in the treatment of various inflammatory and autoimmune diseases.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
The biological and physicochemical properties of a molecule are intrinsically linked to its chemical structure. For ethyl 5-chlorosalicylate, understanding these relationships is crucial for optimizing its potential applications and designing new derivatives with enhanced activities.
Impact of Esterification on Biological Potency and Selectivity
Esterification of the carboxylic acid group of salicylic acid is a common strategy to modulate its pharmacological profile. This modification can significantly impact the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potency and selectivity towards biological targets.
The conversion of the carboxylic acid to an ethyl ester in ethyl 5-chlorosalicylate is expected to increase its lipophilicity. This enhanced lipophilicity can facilitate its passage through biological membranes, potentially leading to improved bioavailability. In the context of plant defense, for instance, the methyl ester of salicylic acid, methyl salicylate, acts as a phloem-mobile signal, a role facilitated by its increased membrane permeability compared to salicylic acid. nih.gov While direct studies on ethyl 5-chlorosalicylate are limited, research on other salicylic acid esters has shown that esterification can lead to a more favorable therapeutic index.
Comparative Analysis with Other Halogenated Salicylates and Esters
The nature and position of the halogen substituent on the salicylic acid ring play a critical role in determining the compound's biological activity. Halogenation can influence the electronic environment of the molecule, its binding affinity to target proteins, and its metabolic stability.
Studies on various halogenated marine natural products have demonstrated a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects. mdpi.com For salicylic acid derivatives, substitutions at the 5-position have been shown to be particularly important for inducing plant defense responses. nih.gov For example, a comparative study of bi-aryl analogues of salicylic acid indicated that modifications to the aromatic ring can significantly alter biological activity. nih.gov
Table 1: Hypothetical Comparative Activity of 5-Halogenated Salicylic Acid Ethyl Esters
| Compound | Halogen | Electronegativity of Halogen | Lipophilicity (Predicted) | Hypothetical Biological Activity |
| Ethyl 5-chlorosalicylate | Cl | 3.16 | High | Moderate |
| Ethyl 5-bromosalicylate | Br | 2.96 | Higher | Potentially Increased |
| Ethyl 5-iodosalicylate | I | 2.66 | Highest | Potentially Highest |
This table presents a hypothetical scenario for illustrative purposes, as direct comparative experimental data is not currently available in the reviewed literature.
Advanced Computational and Theoretical Studies
Computational chemistry offers powerful tools to investigate the properties and potential activities of molecules like ethyl 5-chlorosalicylate at a molecular level, guiding further experimental research.
Quantum Chemical Calculations for Mechanistic Elucidation
Quantum chemical calculations can provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of ethyl 5-chlorosalicylate. Methods such as Density Functional Theory (DFT) can be employed to calculate various molecular descriptors, including:
Frontier Molecular Orbital Energies (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial for predicting a molecule's reactivity and its ability to participate in charge-transfer interactions.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, identifying electrophilic and nucleophilic sites that are important for intermolecular interactions.
Natural Bond Orbital (NBO) Analysis: NBO analysis can elucidate the nature of intramolecular interactions, such as hyperconjugation and steric effects, which influence the molecule's conformation and stability.
A quantum computational analysis of a related compound, ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, has demonstrated the utility of these methods in understanding molecular properties. researchgate.net Similar studies on ethyl 5-chlorosalicylate would be instrumental in explaining the structural basis of its activity.
In Silico Screening and Rational Drug Design
In silico techniques, particularly molecular docking, are invaluable for predicting the binding affinity and mode of interaction of a ligand with a biological target. nih.govresearchgate.netnih.gov For ethyl 5-chlorosalicylate, docking studies could be performed against various enzymes and receptors implicated in inflammation, microbial infections, or other disease processes.
The process typically involves:
Target Identification: Selecting a protein target relevant to a specific disease.
Docking Simulation: Using software to predict the most favorable binding pose of ethyl 5-chlorosalicylate within the active site of the target protein.
Scoring and Analysis: Evaluating the predicted binding affinity and analyzing the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
For example, in silico molecular docking has been used to analyze the anti-inflammatory potential of ethyl 3,4,5-trihydroxybenzoate (B8703473) by studying its interaction with cyclooxygenase-2 (COX-2) and superoxide (B77818) dismutase (SOD). phcog.com Similar approaches could be applied to ethyl 5-chlorosalicylate to identify its potential molecular targets and guide the design of more potent analogs.
Potential in Chemical Biology and Material Science
The unique combination of a salicylic acid scaffold, a chloro substituent, and an ethyl ester group suggests potential applications for ethyl 5-chlorosalicylate beyond traditional pharmacology.
In chemical biology , ethyl 5-chlorosalicylate could be explored as a starting point for the development of chemical probes. nih.gov By incorporating a reporter tag or a reactive group, it could be transformed into a tool for identifying and characterizing novel protein targets of salicylates. The chloro substituent offers a potential site for further chemical modification to attach such functionalities.
In material science , salicylic acid and its derivatives have been incorporated into polymers to create materials with desirable properties. For instance, salicylic acid-based poly(anhydride-esters) have been synthesized for applications in drug delivery and tissue engineering. nih.gov The presence of the reactive chloro group and the ester functionality in ethyl 5-chlorosalicylate could allow for its polymerization or grafting onto surfaces to create functional materials with antimicrobial or anti-inflammatory properties.
Probes for Biological Pathway Investigations
The intricate signaling networks within cells govern a multitude of physiological and pathological processes. The development of molecular probes that can selectively interact with and report on the activity of specific components of these pathways is crucial for advancing our understanding of cellular function and disease. Ethyl 5-chlorosalicylate has been identified as a valuable precursor in the synthesis of such probes, particularly those targeting the Transforming Growth Factor-β (TGF-β) signaling pathway.
The TGF-β pathway plays a pivotal, yet complex, role in cellular processes including growth, differentiation, and immune responses. ub.edu Dysregulation of this pathway is implicated in a range of diseases, from fibrotic disorders to cancer. nih.gov Consequently, the development of inhibitors that can modulate TGF-β signaling is of significant therapeutic and research interest.
Ethyl 5-chlorosalicylate serves as a key intermediate in the synthesis of quinoline derivatives, a class of compounds that have shown promise as inhibitors of the TGF-β pathway. While specific, named probes directly derived from Ethyl 5-chlorosalicylate are not extensively detailed in publicly available research, the synthetic routes to potent TGF-β inhibitors often involve the use of halogenated salicylic acid precursors. The chlorine substituent on the salicylic acid backbone can influence the electronic properties and binding affinity of the final inhibitor molecule to its target, such as the TGF-β type I receptor kinase (ALK5). The synthesis of these inhibitors allows for the investigation of the downstream effects of blocking TGF-β signaling, thereby elucidating the pathway's role in various cellular contexts.
The general principle behind using these derivatives as biological probes involves their ability to selectively bind to and inhibit key enzymes or receptors in a signaling cascade. By observing the cellular response to this inhibition, researchers can infer the function of the targeted protein. For instance, inhibition of ALK5 by a derivative of Ethyl 5-chlorosalicylate could lead to a decrease in the phosphorylation of downstream SMAD proteins, providing a measurable output to study the pathway's activity.
Applications in Advanced Functional Materials
The unique combination of a halogenated aromatic ring and an ester group in Ethyl 5-chlorosalicylate also makes it an intriguing building block for the creation of advanced functional materials. Of particular interest is the potential to incorporate this compound into polymers to tailor their physical and chemical properties, including their interaction with water.
Research into salicylate-based poly(anhydride-esters) has demonstrated that the incorporation of halogenated salicylates can significantly impact the properties of the resulting polymer. nih.govacs.orgresearchgate.net These polymers are synthesized through methods like melt condensation polymerization and are being explored for various biomedical applications due to their biodegradability and the potential for controlled release of the incorporated salicylate derivative. nih.govresearchgate.netnih.gov
The presence of the chlorine atom in the polymer backbone, derived from a precursor like 5-chlorosalicylic acid, can influence several material properties. Halogenated salicylate derivatives have been shown to yield polymers with higher molecular weights and increased glass transition temperatures compared to their non-halogenated counterparts. nih.govacs.org This can lead to materials with enhanced thermal stability and mechanical integrity.
The incorporation of such a chlorinated aromatic ester into a polymer matrix would likely influence the material's water uptake. The hydrophobic nature of the chlorobenzene (B131634) moiety would generally be expected to reduce water absorption. However, the specific architecture of the polymer and the presence of other hydrophilic groups would play a crucial role. nih.govmdpi.com For instance, in poly(anhydride-esters), the degradation of the polymer backbone exposes the incorporated salicylate, which can then interact with the surrounding aqueous environment. The rate of this degradation and the subsequent release of the chlorinated salicylic acid derivative can be tuned, offering potential for creating materials with controlled hydrophilic/hydrophobic surface properties over time.
Below is a table summarizing the potential influence of incorporating halogenated salicylates into polymers, based on existing research on related materials.
| Property | Influence of Halogenated Salicylate Incorporation | Rationale |
| Molecular Weight | Generally increased | Halogenated derivatives can lead to more efficient polymerization reactions. nih.govacs.org |
| Glass Transition Temperature (Tg) | Typically higher | Increased rigidity and intermolecular interactions due to the halogen atom. nih.govacs.org |
| Thermal Stability | Potentially enhanced | Higher Tg often correlates with better thermal stability. |
| Water Absorption | Likely reduced (overall) | The hydrophobic nature of the chloro-aromatic group can decrease water uptake. researchgate.net |
| Degradation Rate | Can be modulated | The nature of the salicylate derivative influences the hydrolysis rate of the polymer. nih.gov |
Further research is necessary to fully elucidate the specific effects of incorporating Ethyl 5-chlorosalicylate into various polymer systems and to explore its potential in applications requiring tailored water absorption characteristics, such as in controlled-release drug delivery systems, specialized coatings, and advanced packaging materials.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 5-Chlorosalicylic Acid Ethyl Ester, and how can reaction conditions be optimized for yield and purity?
- Methodology : Begin with esterification of 5-chlorosalicylic acid using ethanol under acid catalysis (e.g., H₂SO₄). Monitor reaction progress via TLC or HPLC. Optimize variables (temperature, molar ratios) using a factorial design approach. Purify via recrystallization or column chromatography, and validate purity via melting point, NMR (¹H/¹³C), and IR spectroscopy .
- Data Analysis : Compare yields under varying conditions using ANOVA to identify statistically significant factors. Tabulate results (e.g., Table 1: Yield vs. Temperature) to highlight optimal conditions .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Techniques :
- Spectroscopy : Assign NMR peaks (e.g., ester carbonyl at ~170 ppm in ¹³C NMR) and IR bands (C-Cl stretch at 750–550 cm⁻¹) .
- Chromatography : Use GC-MS or HPLC with a C18 column to assess purity and retention behavior.
- Thermal Analysis : Conduct DSC to determine melting points and thermal stability .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
- Experimental Design : Perform kinetic studies under varying nucleophile concentrations (e.g., NH₃, amines) in polar aprotic solvents. Use stopped-flow spectroscopy to monitor intermediate formation.
- Data Contradiction Analysis : If observed rate constants deviate from expected SN2 behavior, consider steric effects from the ethyl ester group or competing elimination pathways. Use isotopic labeling (e.g., ¹⁸O in the ester) to trace reaction pathways .
Q. How do computational models predict the solubility and bioavailability of this compound?
- Methodology : Apply density functional theory (DFT) to calculate partition coefficients (logP) and solvation free energies. Validate predictions with experimental solubility tests in buffered solutions (pH 1–7.4).
- Data Integration : Compare computational results with experimental data (e.g., Table 2: Predicted vs. Observed logP) and analyze discrepancies using regression models .
Data-Driven and Contradiction Resolution
Q. How should researchers address contradictions in reported spectral data or reaction yields for this compound?
- Approach :
Replicate Studies : Reproduce experiments using standardized protocols (e.g., identical solvent grades, equipment calibration).
Error Analysis : Calculate measurement uncertainties (e.g., ±0.1% for NMR integration) and use statistical tests (t-tests) to compare datasets.
Contextual Factors : Investigate environmental variables (humidity, light exposure) or impurities in starting materials .
Q. What statistical methods are recommended for analyzing dose-response relationships in toxicological studies involving this compound?
- Guidelines : Use nonlinear regression (e.g., Hill equation) to model EC₅₀ values. Validate assumptions (normality, homoscedasticity) with Shapiro-Wilk and Levene’s tests. Report confidence intervals and p-values for significance .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Recommendations :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
